molecular formula C19H23FO6 B14453741 Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate CAS No. 76350-75-9

Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate

Cat. No.: B14453741
CAS No.: 76350-75-9
M. Wt: 366.4 g/mol
InChI Key: ZOQVWVDSNLCASY-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is an organic compound with the molecular formula C19H23FO6. It is characterized by the presence of two acetyl groups and a fluorophenyl group attached to a pentanedioate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate typically involves the esterification of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the acetyl groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

76350-75-9

Molecular Formula

C19H23FO6

Molecular Weight

366.4 g/mol

IUPAC Name

diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate

InChI

InChI=1S/C19H23FO6/c1-5-25-18(23)15(11(3)21)17(13-9-7-8-10-14(13)20)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3

InChI Key

ZOQVWVDSNLCASY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1F)C(C(=O)C)C(=O)OCC)C(=O)C

Origin of Product

United States

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